molecular formula C8H4BrF2NO3 B1413089 3',5'-Difluoro-4'-nitrophenacyl bromide CAS No. 1806336-61-7

3',5'-Difluoro-4'-nitrophenacyl bromide

Cat. No.: B1413089
CAS No.: 1806336-61-7
M. Wt: 280.02 g/mol
InChI Key: DNKGURKKLRZDLK-UHFFFAOYSA-N
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Description

3',5'-Difluoro-4'-nitrophenacyl bromide (molecular formula: C₈H₄BrF₂NO₃) is a halogenated aromatic ketone featuring a bromine atom at the α-position of the acetophenone core, nitro and fluorine substituents on the phenyl ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions and photoactivatable crosslinking applications due to its electron-deficient aromatic system . The fluorine atoms at the 3' and 5' positions enhance electrophilicity at the benzylic carbon, while the nitro group stabilizes negative charge buildup during reactions.

Properties

IUPAC Name

2-bromo-1-(3,5-difluoro-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO3/c9-3-7(13)4-1-5(10)8(12(14)15)6(11)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKGURKKLRZDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-4’-nitrophenacyl bromide typically involves the bromination of 3’,5’-difluoro-4’-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent side reactions.

Industrial Production Methods

Industrial production of 3’,5’-Difluoro-4’-nitrophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-4’-nitrophenacyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The phenacyl moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenacyl derivatives with various functional groups.

    Reduction: The major product is 3’,5’-difluoro-4’-aminoacetophenone.

    Oxidation: Products include carboxylic acids and other oxidized phenacyl derivatives.

Scientific Research Applications

3’,5’-Difluoro-4’-nitrophenacyl bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitro and fluorine groups.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-4’-nitrophenacyl bromide involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of electron-withdrawing groups (fluorine and nitro) on the phenacyl moiety enhances its reactivity towards nucleophiles, facilitating substitution reactions. The bromine atom serves as a good leaving group, making the compound suitable for nucleophilic substitution reactions. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key attributes of 3',5'-difluoro-4'-nitrophenacyl bromide with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reactivity Profile
This compound Not available C₈H₄BrF₂NO₃ 280.04 (calculated) Not reported Bromo, nitro, 3',5'-difluoro High electrophilicity; photoactive
4'-Nitrophenacyl bromide 99-81-0 C₈H₆BrNO₃ 244.04 94–99 Bromo, nitro Moderate electrophilicity
2',3'-Difluoro-5'-nitrophenacyl bromide 1807183-56-7 C₈H₄BrF₂NO₃ 280.04 Not reported Bromo, nitro, 2',3'-difluoro Steric hindrance at ortho positions

Key Observations :

  • Electronic Effects : The 3',5'-difluoro substitution in the target compound creates a para-nitro, meta-fluoro electronic environment, amplifying electron withdrawal compared to 4'-nitrophenacyl bromide. This increases its reactivity in SN₂ reactions (e.g., with thiols or amines) .
  • Steric Considerations: Unlike 2',3'-difluoro-5'-nitrophenacyl bromide (), the 3',5'-difluoro isomer avoids steric clashes between fluorine and the bromoacetophenone group, enabling better accessibility for nucleophilic attack .
  • Thermal Stability : 4'-Nitrophenacyl bromide (melting point 94–99°C) likely has higher crystallinity than fluorinated analogs due to reduced molecular symmetry in the latter .

Research Findings and Challenges

  • Synthesis Challenges: Fluorinated nitro compounds require precise control of reducing agents (e.g., SnCl₂ in ethanol, as in ) to avoid over-reduction of nitro groups. The instability of intermediates (e.g., diamines) complicates purification .
  • Crystallography : While highlights crystal engineering in brominated aromatics, fluorinated analogs like this compound remain understudied in solid-state analyses, likely due to their ionic interaction-driven amorphous tendencies .

Biological Activity

3',5'-Difluoro-4'-nitrophenacyl bromide (DFNPB) is an organic compound characterized by its unique combination of functional groups, including two fluorine atoms, a nitro group, and a bromine atom attached to a phenacyl moiety. This structure enhances its reactivity and versatility in biological applications, particularly in enzyme studies and biochemical research.

  • Molecular Formula : C₈H₄BrF₂NO₃
  • Molecular Weight : 164.03 g/mol
  • Functional Groups : Nitro group (-NO₂), Fluorine atoms (-F), Bromine atom (-Br)

Synthesis

DFNPB is synthesized through the bromination of 3',5'-difluoro-4'-nitroacetophenone using bromine in solvents such as acetic acid or chloroform. This reaction is typically conducted at low temperatures to control the rate of bromination and minimize side reactions.

Enzyme Mechanisms

DFNPB has been utilized extensively in biological studies to investigate enzyme mechanisms. Its reactive functional groups allow it to modify biological molecules, making it a valuable tool in biochemical research. The compound acts as a substrate for various enzymes, facilitating the study of enzyme kinetics and mechanisms .

Interaction with Biological Molecules

The electron-withdrawing nature of the fluorine and nitro groups enhances DFNPB's reactivity, allowing it to participate in nucleophilic substitution reactions. The bromine atom serves as a leaving group, enabling the introduction of new functional groups into biological molecules. This property is particularly useful in the design of enzyme inhibitors and probes for studying biological pathways involving nitro and fluorine groups .

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of certain enzymes, DFNPB was shown to effectively modify active sites through covalent bonding. The compound's ability to react with nucleophilic residues in enzymes provided insight into the structure-activity relationship (SAR) of enzyme inhibitors. This study demonstrated that varying the concentration of DFNPB directly influenced the rate of enzyme activity, highlighting its potential as a research tool in drug development.

Case Study 2: Biochemical Pathways

Another research effort explored DFNPB's role in modulating specific biochemical pathways. By using DFNPB as a probe, researchers were able to trace metabolic pathways involving nitro and fluorinated compounds. The results indicated that DFNPB could impact signaling pathways associated with oxidative stress responses, suggesting its utility in studying diseases linked to oxidative damage .

Research Findings

Study Findings
Enzyme KineticsDFNPB modifies enzyme activity through covalent interactions, impacting kinetic parameters significantly.
Metabolic PathwaysInfluences on oxidative stress responses were observed when DFNPB was introduced into cellular models.
Structure-Activity RelationshipsVariations in DFNPB concentration led to different inhibition profiles across various enzymes, indicating its versatility as an inhibitor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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